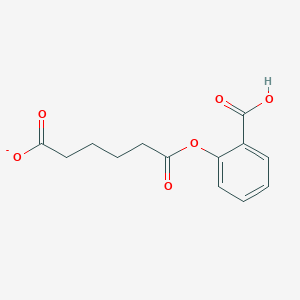
Hexanedioic acid, mono(2-carboxyphenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of hexanedioic acid, mono(2-carboxyphenyl) ester can be achieved through various synthetic routes. One common method involves the monohydrolysis of dicarboxylic esters. This process typically involves the use of silica-mediated monohydrolysis, where the key step is silanolysis at elevated temperatures on the silica gel surface . The surface-bound silyl esters are then cleaved off under mild conditions, resulting in the formation of the desired monoester. This method has been shown to yield satisfactory results with both aromatic and aliphatic substrates .
Análisis De Reacciones Químicas
Hexanedioic acid, mono(2-carboxyphenyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include alkali hydroxides for monosaponification and alcoholysis for monoesterification . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the monosaponification of diesters with alkali hydroxides typically results in the formation of monoesters .
Aplicaciones Científicas De Investigación
Hexanedioic acid, mono(2-carboxyphenyl) ester has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical development, method validation, and stability testing . In biology and medicine, it is utilized in the synthesis of biologically active conjugates and as an impurity reference material for pharmaceutical testing . Additionally, this compound is employed in various industrial applications, including the production of high-quality chemical compounds and materials .
Mecanismo De Acción
The mechanism of action of hexanedioic acid, mono(2-carboxyphenyl) ester involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through the formation of stable ester bonds and interactions with other chemical compounds . These interactions play a crucial role in its various applications in research and industry.
Comparación Con Compuestos Similares
Hexanedioic acid, mono(2-carboxyphenyl) ester can be compared with other similar compounds, such as hexanedioic acid-bis-(2-ethylhexyl) ester . While both compounds share a similar core structure, this compound is unique due to its specific esterification pattern and the presence of a carboxyphenyl group. This uniqueness contributes to its distinct properties and applications in research and industry.
Propiedades
Fórmula molecular |
C13H13O6- |
|---|---|
Peso molecular |
265.24 g/mol |
Nombre IUPAC |
6-(2-carboxyphenoxy)-6-oxohexanoate |
InChI |
InChI=1S/C13H14O6/c14-11(15)7-3-4-8-12(16)19-10-6-2-1-5-9(10)13(17)18/h1-2,5-6H,3-4,7-8H2,(H,14,15)(H,17,18)/p-1 |
Clave InChI |
FAEJMUJHYMLOFI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


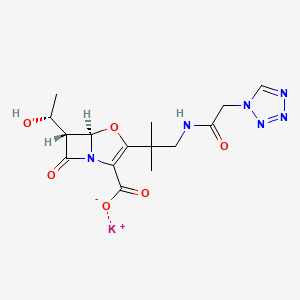
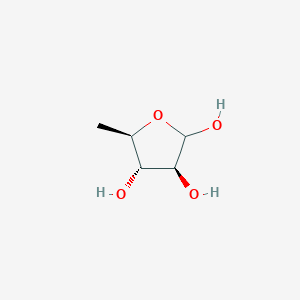


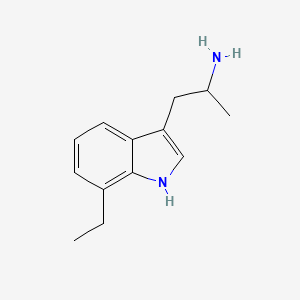
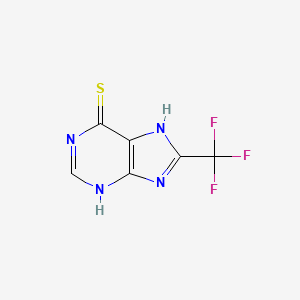
![(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine](/img/structure/B15288646.png)
![4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B15288651.png)
![(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)
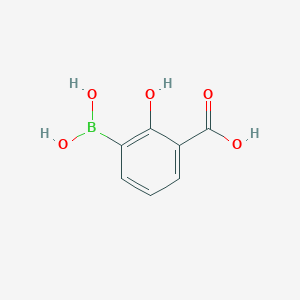
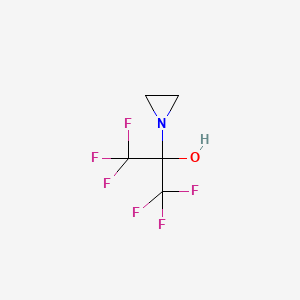
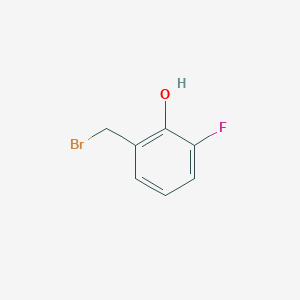

![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
